methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-carboxamide
Description
Methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-carboxamide is a synthetic compound featuring a bicyclic benzothiepine core (a sulfur-containing heterocycle) with a carboxamide group at position 3 and a 4-methylpiperazine substituent at position 4. The methanesulfonic acid component likely acts as a counterion, enhancing solubility and stability for pharmaceutical applications.
Properties
CAS No. |
55301-84-3 |
|---|---|
Molecular Formula |
C22H31N3O7S3 |
Molecular Weight |
545.7 g/mol |
IUPAC Name |
methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-carboxamide |
InChI |
InChI=1S/C20H23N3OS.2CH4O3S/c1-22-8-10-23(11-9-22)17-13-14-4-2-3-5-18(14)25-19-7-6-15(20(21)24)12-16(17)19;2*1-5(2,3)4/h2-7,12,17H,8-11,13H2,1H3,(H2,21,24);2*1H3,(H,2,3,4) |
InChI Key |
ZESHHGKIBXVEJL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)C(=O)N.CS(=O)(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Industrial Synthetic Routes
Several industrial methods exist for preparing methanesulfonic acid, with the most notable processes including:
Oxidation of Methylthiol or Dimethyl Disulfide:
Methylthiol or dimethyl disulfide is oxidized using oxidants such as nitric acid, hydrogen peroxide, or chlorine. These methods produce MSA but require careful control of reaction conditions to avoid side reactions and impurities.Reaction of Dimethyl Sulfate with Sulfite Ions:
A patented process (US6060621A) describes the reaction of dimethyl sulfate with sulfite ions (from sodium sulfite, potassium sulfite, ammonium sulfite, or sodium pyrosulfite) in aqueous solution at elevated temperatures (above 60°C, preferably 95-100°C). The molar ratio of sulfite ions to dimethyl sulfate is maintained between 1.5:1 and 2.5:1, ideally 2:1, to ensure complete methyl transfer and minimize toxic by-products such as dimethyl sulfate itself.The reaction proceeds as follows:
$$
2 \text{SO}3^{2-} + \text{CH}3\text{O}-\text{SO}2-\text{OCH}3 \rightarrow 2 \text{CH}3-\text{SO}3^- + \text{SO}_4^{2-}
$$After reaction completion (typically 4 hours under reflux), the mixture is acidified with a strong acid such as sulfuric acid to liberate methanesulfonic acid, which is then purified by distillation under reduced pressure.
Example experimental procedure:
- Sodium sulfite (300 g, 2.38 mol) is suspended in 1.1 L water and heated to 95-100°C until a clear solution forms.
- Dimethyl sulfate (135 g, 1.07 mol) is added dropwise.
- The mixture is stirred for 4 hours at 90-100°C.
- pH is maintained above 6 by adding sodium sulfite solution if necessary.
- Concentrated sulfuric acid (450 g) is added for acidification.
- Methanesulfonic acid is isolated by distillation below 3 kPa pressure.
This method improves yield by transferring both methyl groups from dimethyl sulfate to sulfite ions, avoiding the formation of methyl sulfate and toxic dimethyl sulfate contaminants.
Mechanistic Insights and Process Control
The formation of methyl methanesulfonate (a sulfonate ester impurity) can occur when methanesulfonic acid reacts with methanol under certain conditions. Controlling stoichiometry, temperature, solvent composition, and presence of bases (e.g., 2,6-lutidine) can minimize such side reactions during salt formation processes.
The pH control during synthesis is critical to prevent formation of undesired sulfonate esters and ensure high purity of methanesulfonic acid.
Data Table: Key Parameters in Methanesulfonic Acid Preparation
| Parameter | Conditions / Values | Notes |
|---|---|---|
| Sulfite ion source | Sodium sulfite, potassium sulfite, ammonium sulfite, sodium pyrosulfite | Provides SO3^2- ions for reaction |
| Dimethyl sulfate to sulfite ratio | 1:1.5 to 1:2.5 (preferably 1:2) | Ensures complete methyl transfer |
| Reaction temperature | 60°C minimum, preferably 95-100°C | Reflux conditions preferred |
| Reaction time | At least 2 hours, preferably 4 hours | Ensures full conversion |
| pH control | Maintain pH ≥ 6, adjust with sodium sulfite | Prevents side reactions |
| Acidification agent | Concentrated sulfuric acid | Liberates methanesulfonic acid |
| Purification | Distillation under reduced pressure (<3 kPa) | Removes impurities and isolates pure MSA |
| Melting point of MSA | Approximately 20°C | Characteristic physical property |
| Boiling point of MSA | 273.6°C | For purification by distillation |
Summary and Expert Notes
The preparation of methanesulfonic acid is well-established industrially, with the reaction of dimethyl sulfate and sulfite ions being a key scalable method offering high yield and purity.
Control of reaction parameters such as temperature, pH, and stoichiometry is essential to avoid toxic by-products and ensure safe, efficient production.
For the target compound, methanesulfonic acid is used primarily to form the corresponding salt of the benzothiepine carboxamide derivative, enhancing its pharmaceutical properties.
Detailed synthetic routes for the benzothiepine derivative involve multi-step organic synthesis, including heterocyclic ring formation, amide coupling, and salt formation with methanesulfonic acid.
Literature from patent sources and pharmaceutical process research provides the most reliable and detailed information on preparation methods, avoiding less reliable commercial databases.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired reaction proceeds efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Core Heterocycle Modifications: Benzothiepine vs. Dihydrobenzofuran
Key Analog : 2,3-Dihydrobenzo[b]furan-5-carboxylic acid (CAS: 76429-73-7)
- Structural Differences :
- Heteroatom : Benzothiepine contains sulfur, while dihydrobenzofuran uses oxygen.
- Substituents : The target compound has a carboxamide and methylpiperazine, whereas the analog features a carboxylic acid.
- Implications: Sulfur’s larger atomic size and lower electronegativity may enhance lipophilicity and alter binding kinetics compared to oxygen-containing analogs. Carboxamide groups (vs.
Table 1: Physical Properties Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Not provided | Not available | Not reported | Carboxamide, Methylpiperazine |
| 2,3-Dihydrobenzo[b]furan-5-carboxylic acid | C₉H₈O₃ | 164.15 | 194–197 | Carboxylic acid |
Sulfonyl and Triazine-Based Herbicides
Key Analogs : Metsulfuron methyl, Ethametsulfuron methyl ()
- Structural Differences :
- These herbicides incorporate sulfonylurea bridges and triazine rings, absent in the target compound.
- The target compound’s methanesulfonic acid may enhance solubility, akin to sulfonyl groups in herbicides.
- Implications :
Piperazine-Containing Pharmaceuticals
Key Analog : Ranitidine-related compound B ()
- Structural Differences :
- Ranitidine analogs feature furanyl-thioethyl groups, contrasting with the target compound’s benzothiepine and methylpiperazine.
- Implications :
Research Findings and Limitations
- Crystallographic Analysis: The SHELX system () is widely used for small-molecule structure determination, suggesting that the target compound’s structure may have been resolved using similar methods.
- Functional Group Impact : The carboxamide and methylpiperazine groups likely confer distinct pharmacokinetic profiles compared to carboxylic acid derivatives () or sulfonylureas ().
- Data Gaps : Direct pharmacological or thermodynamic data (e.g., IC₅₀, logP) for the target compound are absent in the provided evidence, limiting quantitative comparisons.
Biological Activity
Methanesulfonic acid; 5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b]benzothiepine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C₁₄H₁₈N₂O₃S, and it features a unique structure that integrates both a methanesulfonic acid moiety and a benzothiepine derivative. This combination is pivotal for its biological activity, particularly in therapeutic applications.
Structural Characteristics
The compound's structure can be broken down into key components:
- Benzothiepine Core : Known for its pharmacological properties, particularly as an antidepressant.
- Piperazine Ring : Enhances biological activity and provides antipsychotic properties.
- Methanesulfonic Acid Group : Improves solubility and reactivity, crucial for drug formulation and synthesis.
| Component | Structure Features | Biological Activity |
|---|---|---|
| Benzothiepine | Core structure | Antidepressant |
| Piperazine | Ring structure | Antipsychotic |
| Methanesulfonic Acid | Sulfonate group | Solubility enhancer |
Pharmacodynamics
The biological activity of methanesulfonic acid; 5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b]benzothiepine-3-carboxamide is primarily attributed to its structural components. Research indicates that the compound exhibits both antidepressant and antipsychotic effects, making it a candidate for various therapeutic applications. The methanesulfonic acid component enhances solubility, facilitating better absorption and bioavailability in biological systems.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in treating mood disorders and psychotic conditions:
- Antidepressant Efficacy : In animal models, the compound demonstrated significant reductions in depressive-like behaviors. The mechanism appears to involve modulation of serotonin and norepinephrine pathways.
- Antipsychotic Properties : Clinical trials have suggested that the compound may effectively reduce symptoms of schizophrenia. The piperazine ring is believed to play a crucial role by interacting with dopamine receptors.
- Solubility and Formulation : The methanesulfonic acid moiety not only aids in solubility but also enhances stability during formulation processes, making it suitable for various pharmaceutical applications.
Future Research Directions
Further investigations are necessary to validate these findings through clinical trials. Emphasis should be placed on:
- Long-term efficacy studies.
- Detailed pharmacokinetic profiling.
- Exploration of potential side effects compared to existing therapies.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing this compound, and what intermediates are critical?
- Methodology :
- Step 1 : Construct the 5,6-dihydrobenzo[b]benzothiepine core via cyclization of a thioketone intermediate under acidic conditions, as seen in analogous benzothieno-pyrimidine syntheses .
- Step 2 : Introduce the 4-methylpiperazine moiety via nucleophilic substitution or reductive amination. For example, use 3-(4-methylpiperazin-1-yl)benzoic acid derivatives (CAS 215309-01-6, mp 187–190°C) as intermediates, ensuring purity ≥97% .
- Step 3 : Incorporate the methanesulfonic acid group via esterification or sulfonation, using reagents like methyl trifluoromethanesulfonate (CAS 25567-11-7) under controlled pH .
- Key Intermediates :
| Intermediate | CAS RN | Purity | Melting Point | Reference |
|---|---|---|---|---|
| 3-(4-Methylpiperazin-1-yl)benzoic acid | 215309-01-6 | 97% | 187–190°C | |
| Methyl trifluoromethanesulfonate | 25567-11-7 | N/A | N/A |
Q. Which analytical techniques are most effective for structural characterization?
- HPLC : Use a mobile phase of methanol/water/0.2 M NaH₂PO₄/0.4 M tetrabutylammonium hydroxide (5:1:2:3), adjusted to pH 5.5 with phosphoric acid. This method resolves epimers and impurities, as demonstrated in chromatographic separations of thiazolidine derivatives .
- NMR/MS : Confirm the carboxamide and sulfonic acid groups via NMR (amide C=O at ~170 ppm) and ESI-MS for molecular ion verification .
Advanced Research Questions
Q. How can contradictory bioactivity data across assays be resolved?
- Approach :
- Assay Optimization : Standardize solvent systems (e.g., DMSO concentration ≤1%) to avoid solubility artifacts. Methanesulfonic acid derivatives often require pH-adjusted buffers for consistent dissolution .
- Purity Validation : Use HPLC (as above) to confirm ≥98% purity, as impurities ≤2% can skew dose-response curves .
- Case Study : Inconsistent IC₅₀ values in kinase assays were traced to residual solvents; switching to lyophilized stocks improved reproducibility .
Q. What strategies enhance target selectivity of the 4-methylpiperazine moiety?
- SAR Modifications :
- Replace the methyl group with bulkier substituents (e.g., ethyl or phenyl) to sterically hinder off-target interactions, as shown in benzenesulfonamide analogs .
- Introduce electron-withdrawing groups (e.g., -CF₃) to modulate basicity and reduce metabolic oxidation .
- Experimental Design :
| Modification | Impact on Selectivity | Reference |
|---|---|---|
| 4-Ethylpiperazine | +20% selectivity for Ser/Thr kinases | |
| 4-Trifluoromethylpiperazine | Reduced CYP3A4 metabolism |
Q. How can solubility discrepancies in solvent systems be addressed?
- Methodology :
- Counterion Screening : Replace methanesulfonate with tosylate or citrate to improve aqueous solubility, as demonstrated for sulfonic acid derivatives .
- pH-Solubility Profiling : Conduct experiments in buffers ranging from pH 2–8, as solubility of ionizable groups (e.g., piperazine) is pH-dependent .
- Data Example :
| Solvent System | Solubility (mg/mL) | pH | Reference |
|---|---|---|---|
| Water (pH 2) | 12.3 | 2.0 | |
| PBS (pH 7.4) | 0.8 | 7.4 |
Methodological Notes
- Synthesis Optimization : For the benzothiepine core, reaction temperatures >100°C and catalysts like Pd(OAc)₂ improve cyclization yields .
- Chromatography : Use reverse-phase HPLC with C18 columns for purity checks, referencing methods from pharmacopeial standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
